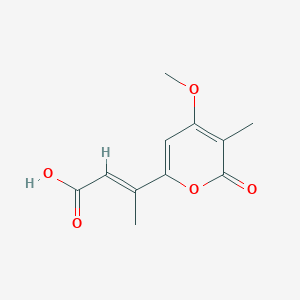
Acropyrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acropyrone is a phenolic compound with the chemical formula C32H40O8 and a molecular weight of 552.7 g/mol . It is a yellow powder that is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . This compound has been identified as a bioactive secondary metabolite produced by endophytic fungi isolated from various plants . It exhibits a range of biological activities, including antimicrobial and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acropyrone typically involves the isolation of endophytic fungi from plants, followed by fermentation and extraction of the metabolites. For example, endophytic fungi isolated from the leaves of Chromolaena odorata were subjected to fermentation, and the metabolites were extracted using ethyl acetate . The extract was then analyzed using high-performance liquid chromatography (HPLC) to identify the presence of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using endophytic fungi. The fungi are cultured in suitable media, and the metabolites are extracted using organic solvents. The extract is then purified using chromatographic techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Acropyrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound may use reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce reduced phenolic compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of acropyrone involves its interaction with cellular targets and pathways. This compound exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death . Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The molecular targets of this compound include enzymes involved in oxidative stress and cellular metabolism .
Comparación Con Compuestos Similares
Acropyrone is structurally similar to other phenolic compounds, such as acrovestone and acrovestenol, which are also isolated from plants of the Acronychia genus . These compounds share similar biological activities, including antimicrobial and cytotoxic effects . this compound is unique in its specific chemical structure and the range of biological activities it exhibits .
List of Similar Compounds
- Acrovestone
- Acrovestenol
- Acrophenone A
- Acrophenone B
- Acrophenone C
This compound stands out due to its distinct chemical structure and the diverse range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C11H12O5 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
(E)-3-(4-methoxy-5-methyl-6-oxopyran-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C11H12O5/c1-6(4-10(12)13)8-5-9(15-3)7(2)11(14)16-8/h4-5H,1-3H3,(H,12,13)/b6-4+ |
Clave InChI |
OJWKRUWDYCFIHI-GQCTYLIASA-N |
SMILES isomérico |
CC1=C(C=C(OC1=O)/C(=C/C(=O)O)/C)OC |
SMILES canónico |
CC1=C(C=C(OC1=O)C(=CC(=O)O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


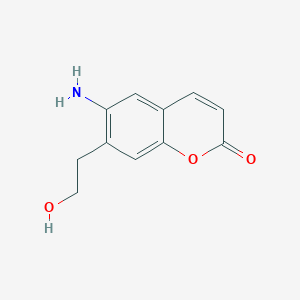

![8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089673.png)
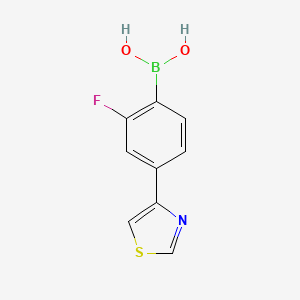
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089685.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B14089688.png)
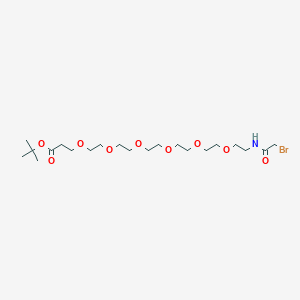
![5-(2-hydroxy-5-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089691.png)
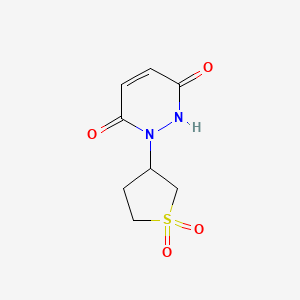
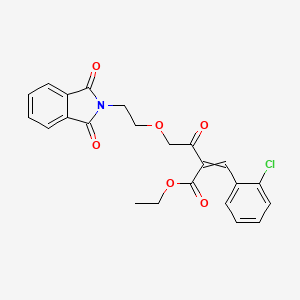
![1-(3-Methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089705.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089716.png)
![4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid](/img/structure/B14089717.png)
![4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B14089718.png)
